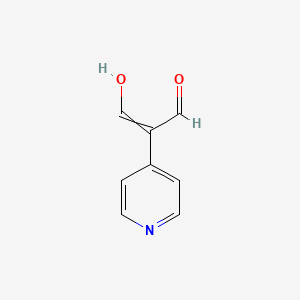![molecular formula C6H12ClNO B15148799 7-Oxabicyclo[2.2.1]heptan-2-amine hydrochloride CAS No. 2306264-01-5](/img/structure/B15148799.png)
7-Oxabicyclo[2.2.1]heptan-2-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Oxabicyclo[221]heptan-2-amine hydrochloride is a bicyclic amine compound with a unique structure that includes an oxygen bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxabicyclo[2.2.1]heptan-2-amine hydrochloride typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the bicyclic structure with high stereoselectivity. The reaction conditions often include the use of a Lewis acid catalyst to facilitate the cycloaddition process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions followed by purification steps such as crystallization or chromatography to isolate the desired product. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
7-Oxabicyclo[2.2.1]heptan-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or lactones.
Reduction: Reduction reactions can open the bicyclic ring, leading to linear or monocyclic amines.
Substitution: Nucleophilic substitution reactions can occur at the amine group or the oxygen bridge.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or lactones.
Reduction: Formation of linear or monocyclic amines.
Substitution: Formation of substituted amines or ethers.
Wissenschaftliche Forschungsanwendungen
7-Oxabicyclo[2.2.1]heptan-2-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules with potential biological activity.
Biology: Studied for its interactions with biological molecules and potential as a bioactive compound.
Wirkmechanismus
The mechanism of action of 7-Oxabicyclo[2.2.1]heptan-2-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The oxygen bridge and amine group play crucial roles in its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: A related compound without the amine group, used in similar applications but with different reactivity.
7-Oxabicyclo[2.2.1]heptan-2-one: An oxidized form of the compound, often used in synthetic chemistry.
7-Oxabicyclo[2.2.1]heptan-2-ol: A hydroxylated derivative with distinct chemical properties and applications.
Uniqueness
7-Oxabicyclo[2.2.1]heptan-2-amine hydrochloride is unique due to its combination of a bicyclic structure with an oxygen bridge and an amine group. This combination imparts specific reactivity and binding properties, making it valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
2306264-01-5 |
|---|---|
Molekularformel |
C6H12ClNO |
Molekulargewicht |
149.62 g/mol |
IUPAC-Name |
7-oxabicyclo[2.2.1]heptan-2-amine;hydrochloride |
InChI |
InChI=1S/C6H11NO.ClH/c7-5-3-4-1-2-6(5)8-4;/h4-6H,1-3,7H2;1H |
InChI-Schlüssel |
PWDJLVSMCBXGFN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2C(CC1O2)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[6-amino-1-(pyridin-4-yl)hexylidene]hydroxylamine hydrochloride](/img/structure/B15148727.png)

![N-{2-[(2,6-dimethylphenyl)amino]-2-oxo-1-phenylethyl}-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-ethylpropanamide](/img/structure/B15148750.png)

![5-chloro-N-[2-(3,4-dimethylphenyl)-2H-benzotriazol-5-yl]-2-methoxybenzamide](/img/structure/B15148763.png)
![Methyl 2-[(4-bromo-3-methylphenoxy)acetyl]hydrazinecarboxylate](/img/structure/B15148778.png)
![[({Dimethyl[(4-nitrobenzoyloxy)methyl]silyl}oxy)dimethylsilyl]methyl 4-nitrobenzoate](/img/structure/B15148786.png)
![{[(4E)-4-[(4-chlorophenyl)imino]-1-(2-methylphenyl)-1,3-diazaspiro[4.5]dec-2-en-2-yl]sulfanyl}acetic acid](/img/structure/B15148794.png)
![2,2'-{acridine-3,6-diylbis[nitrilo(E)methylylidene]}bis(4,6-dichlorophenol)](/img/structure/B15148804.png)
![2-[[4-(Benzothiophen-3-yl)-6-(trifluoromethyl)pyrimidin-2-yl]amino]acetic acid](/img/structure/B15148813.png)
![1-[4-(Hexyloxy)phenyl]-3-[4-(phenylcarbonyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B15148820.png)

![N-[4-(4-acetylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B15148823.png)

